An In-depth Technical Guide to Suc-Ala-Ala-Pro-Gly-pNA: Structure, Properties, and Applications
An In-depth Technical Guide to Suc-Ala-Ala-Pro-Gly-pNA: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chromogenic peptide substrate Nα-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Glycine-p-nitroanilide (Suc-Ala-Ala-Pro-Gly-pNA). It details its chemical structure, physicochemical properties, and its primary application as a substrate for serine proteases, particularly α-lytic protease. This document also includes a detailed experimental protocol for its use in enzyme kinetics and a discussion of the underlying biochemical principles.
Core Concepts: Chemical Structure and Properties
Suc-Ala-Ala-Pro-Gly-pNA is a synthetic tetrapeptide covalently linked to a p-nitroaniline (pNA) chromophore. The succinyl group at the N-terminus enhances its solubility in aqueous solutions. The peptide sequence (Ala-Ala-Pro-Gly) is specifically designed to be recognized and cleaved by certain proteases.
Chemical Structure:
While a definitive 2D structure diagram from a primary peer-reviewed source remains elusive in public databases, its structure can be inferred from its constituent parts: a succinyl group, the amino acid sequence Alanine-Alanine-Proline-Glycine, and a p-nitroaniline moiety attached to the C-terminus of Glycine via an amide bond.
Physicochemical Properties:
A summary of the key quantitative data for Suc-Ala-Ala-Pro-Gly-pNA is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 72682-68-9 | [1][2] |
| Molecular Formula | C₂₃H₃₀N₆O₉ | [2] |
| Molecular Weight | 534.52 g/mol | [2] |
| Solubility | Soluble in DMSO.[3][4] Aqueous solubility is limited but enhanced by the N-terminal succinyl group.[5] | |
| Storage | Store at -20°C for long-term stability. | [6] |
Mechanism of Action and Enzymatic Hydrolysis
Suc-Ala-Ala-Pro-Gly-pNA serves as a chromogenic substrate for proteases that exhibit specificity for the Ala-Ala-Pro-Gly sequence. The enzymatic cleavage occurs at the amide bond between the C-terminal glycine residue and the p-nitroaniline group.
Upon hydrolysis by a suitable protease, such as α-lytic protease, the colorless substrate releases the yellow-colored p-nitroaniline (pNA). The rate of pNA formation can be monitored spectrophotometrically by measuring the increase in absorbance at or near 405 nm. This direct relationship between enzyme activity and color change allows for the quantitative determination of enzyme kinetics.
The enzymatic reaction can be visualized as a single-step hydrolysis event.
Caption: Enzymatic cleavage of Suc-Ala-Ala-Pro-Gly-pNA by α-lytic protease.
Experimental Protocol: α-Lytic Protease Activity Assay
The following protocol is based on methodologies described for similar chromogenic substrates and the known application of Suc-Ala-Ala-Pro-Gly-pNA in studying α-lytic protease.[7] Researchers should optimize concentrations and incubation times based on their specific experimental conditions and enzyme preparations.
Materials:
-
Suc-Ala-Ala-Pro-Gly-pNA (Substrate)
-
α-Lytic Protease (Enzyme)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Stock Solutions:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of Suc-Ala-Ala-Pro-Gly-pNA in DMSO. Store aliquots at -20°C.
-
Enzyme Stock Solution: Prepare a stock solution of α-lytic protease in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0) at a concentration to be determined empirically. Store aliquots at -20°C.[6]
-
-
Assay Setup:
-
Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).
-
Prepare serial dilutions of the enzyme in the assay buffer.
-
In a 96-well microplate, add the diluted enzyme solutions to the wells.
-
Include a substrate blank (assay buffer without enzyme) and an enzyme blank (enzyme solution without substrate) for background correction.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the substrate working solution to each well containing the enzyme.
-
Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Subtract the background absorbance (from the blank wells) from the absorbance readings of the reaction wells.
-
Plot the absorbance at 405 nm versus time for each enzyme concentration.
-
The initial velocity (V₀) of the reaction is determined from the linear portion of the curve.
-
Enzyme activity can be calculated using the Beer-Lambert law (ε of p-nitroaniline at 405 nm is approximately 10,500 M⁻¹cm⁻¹).
-
The experimental workflow can be summarized in the following diagram:
Caption: A streamlined workflow for the α-lytic protease activity assay.
Applications in Research and Drug Development
Suc-Ala-Ala-Pro-Gly-pNA is a valuable tool for:
-
Enzyme Kinetics Studies: Its use allows for the determination of key kinetic parameters such as Kₘ and kcat for α-lytic protease and other related enzymes. The study by Bone et al. (1991) utilized this and similar substrates to investigate the structural basis for the broad specificity of α-lytic protease mutants.[7]
-
Inhibitor Screening: The substrate is employed in high-throughput screening assays to identify and characterize potential inhibitors of target proteases.
-
Protease Specificity Profiling: By comparing the hydrolysis rates of a panel of similar peptide substrates, researchers can delineate the substrate specificity of a given protease.
Conclusion
Suc-Ala-Ala-Pro-Gly-pNA is a well-defined and useful tool for the study of serine proteases. Its chromogenic nature provides a straightforward and quantitative method for assessing enzyme activity. The detailed understanding of its chemical properties and a standardized experimental protocol are essential for obtaining reliable and reproducible results in research and drug development settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. neb.com [neb.com]
- 7. Structural basis for broad specificity in alpha-lytic protease mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
